molecular formula C23H22N6O6 B039823 10-Propargyl-5-deazafolic acid CAS No. 115722-29-7

10-Propargyl-5-deazafolic acid

货号 B039823
CAS 编号: 115722-29-7
分子量: 478.5 g/mol
InChI 键: ZMGMVJDUIACEOB-KRWDZBQOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

10-Propargyl-5-deazafolic acid (PDA) is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a folate analogue that has been synthesized to target folate receptor alpha (FRα), which is overexpressed in various types of cancer cells. PDA has shown promising results in preclinical studies as an anticancer agent, and its unique chemical structure and mechanism of action make it a potential candidate for further research and development.

作用机制

10-Propargyl-5-deazafolic acid exerts its anticancer activity by inhibiting the enzymatic activity of thymidylate synthase (TS), which is a key enzyme in the de novo synthesis of thymidine, an essential component of DNA. 10-Propargyl-5-deazafolic acid binds to FRα on the surface of cancer cells and is internalized via receptor-mediated endocytosis. Once inside the cell, 10-Propargyl-5-deazafolic acid is converted to its active form, which then inhibits TS and leads to the depletion of intracellular thymidine levels. This results in DNA damage and cell death.
Biochemical and Physiological Effects
10-Propargyl-5-deazafolic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits cell proliferation and migration, which are essential processes for cancer cell survival and metastasis. Moreover, 10-Propargyl-5-deazafolic acid has been shown to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.

实验室实验的优点和局限性

One of the main advantages of 10-Propargyl-5-deazafolic acid is its selectivity for cancer cells that overexpress FRα. This allows for targeted therapy and reduces the risk of toxicity to normal cells. Moreover, 10-Propargyl-5-deazafolic acid has shown synergistic effects with conventional chemotherapeutic agents, which may enhance the efficacy of cancer treatment. However, one of the limitations of 10-Propargyl-5-deazafolic acid is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.

未来方向

There are several future directions for research on 10-Propargyl-5-deazafolic acid. One potential avenue is the development of 10-Propargyl-5-deazafolic acid-based drug conjugates, which can enhance the selectivity and efficacy of cancer therapy. Another direction is the investigation of 10-Propargyl-5-deazafolic acid as a potential therapeutic agent for other diseases, such as inflammatory disorders and autoimmune diseases. Additionally, further studies are needed to elucidate the molecular mechanisms of 10-Propargyl-5-deazafolic acid's anticancer activity and to optimize its chemical structure for enhanced potency and selectivity.

合成方法

10-Propargyl-5-deazafolic acid can be synthesized through a multistep process that involves the conversion of commercially available starting materials. The synthesis begins with the preparation of 2-amino-4,6-dichloropyrimidine, which is then reacted with propargylamine to form 2-amino-4,6-dichloro-5-propargylpyrimidine. This intermediate is then treated with sodium hydride and methyl 5-formyl-2,4-dioxopentanoate to yield 10-Propargyl-5-deazafolic acid.

科学研究应用

10-Propargyl-5-deazafolic acid has been extensively studied for its potential application as an anticancer agent. It has been shown to selectively target cancer cells that overexpress FRα, which is a promising target for cancer therapy. 10-Propargyl-5-deazafolic acid has demonstrated potent antitumor activity in various preclinical models, including ovarian, breast, lung, and pancreatic cancer. Moreover, 10-Propargyl-5-deazafolic acid has been shown to enhance the efficacy of conventional chemotherapeutic agents, such as paclitaxel and cisplatin, in cancer cells that are resistant to these drugs.

属性

CAS 编号

115722-29-7

产品名称

10-Propargyl-5-deazafolic acid

分子式

C23H22N6O6

分子量

478.5 g/mol

IUPAC 名称

(2S)-2-[[4-[(2-amino-4-oxo-3H-pyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C23H22N6O6/c1-2-9-29(12-13-10-16-19(25-11-13)27-23(24)28-21(16)33)15-5-3-14(4-6-15)20(32)26-17(22(34)35)7-8-18(30)31/h1,3-6,10-11,17H,7-9,12H2,(H,26,32)(H,30,31)(H,34,35)(H3,24,25,27,28,33)/t17-/m0/s1

InChI 键

ZMGMVJDUIACEOB-KRWDZBQOSA-N

手性 SMILES

C#CCN(CC1=CC2=C(NC(=NC2=O)N)N=C1)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES

C#CCN(CC1=CC2=C(N=C1)N=C(NC2=O)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

规范 SMILES

C#CCN(CC1=CC2=C(NC(=NC2=O)N)N=C1)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

同义词

10-propargyl-5-deazafolic acid

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。